5-Bromo-2-(difluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives as Fundamental Scaffolds in Modern Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in modern chemistry. nih.govnumberanalytics.comscribd.com The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a common structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.govrsc.orgresearchgate.net In the pharmaceutical industry, pyridine scaffolds are of paramount importance, with over 7,000 existing drug molecules containing this core structure. rsc.org The presence of the nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analog, benzene (B151609). It influences the electron distribution within the ring, making it more prone to nucleophilic substitution and generally increasing water solubility, a desirable trait for drug candidates. nih.gov

The versatility of the pyridine scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its chemical and physical properties. nih.govnumberanalytics.com This adaptability has led to the development of a wide range of pyridine-based compounds with diverse therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.net Beyond pharmaceuticals, pyridine derivatives are also integral to the agrochemical industry, serving as key components in insecticides, herbicides, and fungicides. numberanalytics.comresearchgate.net Furthermore, their unique electronic properties make them valuable in materials science, where they are used in the development of functional nanomaterials, ligands for organometallic complexes, and components for organic light-emitting diodes (OLEDs). nih.govontosight.aiossila.com

Strategic Importance of Fluorine and Difluoromethyl Moieties in Modulating Molecular Properties for Bioactive Compounds

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design and development. alfa-chemistry.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the physicochemical and biological properties of a compound. nih.govtandfonline.comnih.gov Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common pathway for drug deactivation. nih.govmdpi.com This increased stability can lead to a longer half-life and improved therapeutic efficacy.

Furthermore, fluorination can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.netbenthamscience.com The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, influencing their ionization state and interaction with biological targets. tandfonline.comnih.gov

Overview of 5-Bromo-2-(difluoromethyl)pyridine as a Prominent Building Block in Advanced Organic Synthesis

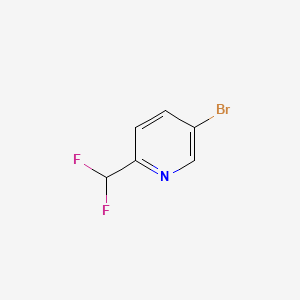

This compound is a halogenated and difluoromethylated pyridine derivative that serves as a key building block in advanced organic synthesis. sigmaaldrich.comoakwoodchemical.com Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a difluoromethyl group at the 2-position. This arrangement of functional groups provides two reactive sites that can be selectively manipulated to construct more complex molecules.

The bromine atom on the pyridine ring is particularly useful for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular architectures. The difluoromethyl group, as previously discussed, can impart desirable properties to the final target molecule, such as enhanced metabolic stability and improved binding affinity to biological targets.

The utility of this compound as a synthetic intermediate is highlighted by its use in the preparation of a range of biologically active compounds and functional materials. For instance, it has been employed in the synthesis of inhibitors for various enzymes and receptors, which are of interest in drug discovery programs. ossila.com The distinct reactivity of the bromine and difluoromethyl substituents allows for a stepwise and controlled elaboration of the pyridine core, making this compound a versatile and valuable tool for organic chemists.

Table of Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 845827-13-6 | sigmaaldrich.com |

| Molecular Formula | C₆H₄BrF₂N | sigmaaldrich.com |

| Molecular Weight | 208.00 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 35-40 °C | sigmaaldrich.com |

| Boiling Point | Not specified | |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLZRIGSWWQOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696938 | |

| Record name | 5-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845827-13-6 | |

| Record name | 5-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Bromo 2 Difluoromethyl Pyridine and Analogous Pyridine Systems

Strategies for Introducing the Difluoromethyl Group into Pyridine (B92270) Rings

The direct C-H difluoromethylation of pyridines is an efficient and economical approach to access these valuable compounds. researchgate.net However, achieving site-selectivity, particularly at the meta and para positions, has been a significant challenge. researchgate.netnih.gov

Regioselective Difluoromethylation Approaches (e.g., meta- and para-positions)

A novel strategy for the regioselective synthesis of either meta- or para-difluoromethylated pyridines involves the use of oxazino-pyridine intermediates. researchgate.netthieme-connect.com These intermediates are generated from the reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (B1213749) (MP). thieme-connect.com The resulting oxazino-pyridines can then undergo site-selective difluoromethylation.

For meta-difluoromethylation , a radical process is employed using these oxazino-pyridine intermediates. researchgate.netnih.gov The nucleophilic character of the dienamine-type intermediate directs the functionalization to the C3-position. researchgate.net

For para-difluoromethylation , the strategy is switched by converting the oxazino-pyridine into a pyridinium (B92312) salt through acid treatment. researchgate.netnih.gov This alters the electronic properties of the ring, making the C4-position susceptible to a Minisci-type radical alkylation. thieme-connect.com This approach allows for a switchable and highly regioselective functionalization. researchgate.net

Temporary Dearomatisation Strategies in Pyridine Difluoromethylation

The regioselective functionalization described above relies on a temporary dearomatization–rearomatization sequence. thieme-connect.com The initial formation of the oxazino-pyridine intermediate disrupts the aromaticity of the pyridine ring. researchgate.netthieme-connect.com This temporary dearomatization is crucial as it activates specific positions (meta or para) for the subsequent difluoromethylation reaction. researchgate.netresearchgate.net Once the difluoromethyl group is installed, the aromaticity is restored in the final rearomatization step, yielding the substituted pyridine. thieme-connect.com This strategy provides access to functionalized piperidines and other related precursors that are otherwise difficult to obtain. nih.gov

Radical-Mediated Difluoromethylation Reactions on (Hetero)aromatic Substrates

Radical-mediated processes are central to many difluoromethylation methods. rsc.org The difluoromethyl radical (•CF2H) can be generated from various precursors and exhibits nucleophilic character, preferentially reacting with electron-deficient π-systems. nih.gov However, this can limit the substrate scope. nih.gov

To overcome this, the chlorodifluoromethyl radical (•CF2Cl), which is electrophilic, can be used as a surrogate. nih.govmdpi.com This allows for the efficient difluoromethylation of electron-rich (hetero)arenes. nih.govmdpi.com A variety of difluoromethylating agents are available, including zinc difluoromethanesulfinate (Zn(SO2CF2H)2), which is a stable, solid reagent that generates the •CF2H radical under mild conditions. acs.orgrsc.org

Metal-Catalyzed Difluoromethylation Methods (e.g., Copper-mediated)

Metal catalysis, particularly with copper, offers another powerful route for difluoromethylation. acs.orgrsc.org Copper-mediated cross-coupling reactions can be used to directly introduce the CF2H group onto aryl and vinyl iodides. nih.gov These reactions often utilize trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF2H) as the difluoromethyl source and can proceed at room temperature, showing good functional group tolerance. rsc.orgnih.gov

Nickel-catalyzed systems have also been developed. A stable difluoromethyl zinc reagent can be used in conjunction with a nickel catalyst to difluoromethylate aryl iodides, bromides, and triflates under mild, room-temperature conditions. nih.gov Copper catalysis has also been employed for the benzylic C–H difluoromethylation using N-chloroamides as directing groups. acs.org

Photocatalytic Difluoromethylation of Pyridines

Visible-light photocatalysis has emerged as a green and efficient method for generating radicals under mild conditions. mdpi.commdpi.com This approach can be applied to the difluoromethylation of various aromatic and heteroaromatic compounds, including pyridines. mdpi.com Photocatalytic methods often employ a photosensitizer, such as iridium or ruthenium complexes, to activate a difluoromethyl source upon irradiation with visible light. mdpi.commdpi.com

For instance, pyridine N-oxides can be regioselectively difluoroalkylated at the C2- or C4-positions using a photoredox catalytic strategy. tandfonline.com This method takes advantage of the nitrogen-atom activation in the electron-deficient pyridine N-oxide moiety. tandfonline.com Another approach involves the direct photocatalytic addition of the •CF2H radical to C=N bonds, which has been successfully applied to quinolines and dibenzazepines. rsc.orgsemanticscholar.org

Bromination Methodologies for Pyridine Derivatives

The direct bromination of pyridine is challenging due to the deactivation of the ring by the nitrogen atom. Electrophilic substitution, including bromination, typically occurs at the 3-position and often requires harsh conditions, such as high temperatures and the use of oleum. researchgate.netgoogle.com

To achieve bromination at other positions, alternative strategies are necessary. One common method involves the use of pyridine-N-oxide. The N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.netresearchgate.net Bromination of pyridine-N-oxide followed by deoxygenation can yield 2-bromo- or 4-bromopyridine. researchgate.net

More selective and milder bromination methods have been developed to avoid the issues associated with using elemental bromine, such as low reaction rates and the formation of isomeric mixtures. google.com These methods often employ alternative brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum. google.com Electrochemical methods have also been developed for the meta-bromination of pyridine derivatives using directing groups, offering a sustainable approach without the need for catalysts or oxidants. nih.gov For the synthesis of specific isomers, such as 2-bromo-6-substituted pyridines, multi-step sequences starting from materials like 2,6-dibromopyridine (B144722) and utilizing Grignard reagents can be employed. mdpi.com

Electrophilic Bromination Strategies and Regioselectivity Considerations

The synthesis of 5-Bromo-2-(difluoromethyl)pyridine via electrophilic bromination is governed by the inherent electronic properties of the pyridine ring, which are further modulated by the substituent. The pyridine ring itself is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) on pyridine more challenging than on benzene (B151609), often requiring harsh reaction conditions. wikipedia.orgchemspider.com

The regioselectivity of EAS on a substituted pyridine is directed by the interplay of the nitrogen atom and the existing substituent. The nitrogen atom deactivates the α- (C2, C6) and γ- (C4) positions more strongly than the β- (C3, C5) positions. Consequently, electrophilic substitution on an unsubstituted pyridine ring preferentially occurs at the C3 position.

In the case of 2-(difluoromethyl)pyridine (B40438), the difluoromethyl group (-CHF2) at the C2 position exerts a strong electron-withdrawing effect, further deactivating the entire ring towards electrophilic attack. This deactivation is most pronounced at the positions ortho and para to the substituent (C3 and C6). The combination of the directing effects of the ring nitrogen (favoring C3/C5) and the C2-difluoromethyl group (disfavoring C3) results in a strong regiochemical preference for the incoming electrophile to attack the C5 position. This makes direct bromination a viable, albeit sometimes challenging, route to selectively synthesize the 5-bromo isomer.

Site-Specific Bromination in Complex Pyridine Architectures

In the synthesis of complex molecules containing a pyridine moiety, achieving site-specific bromination without affecting other sensitive functional groups is a significant challenge. Methodologies that allow for late-stage functionalization are therefore highly valuable. Research into iridium(III) emitters for organic light-emitting diodes (OLEDs) provides an excellent example of such precision. In these complex organometallic structures, which often feature multiple aryl-pyridine ligands, selective bromination of a specific pyridine ring is necessary to tune the compound's electronic and photophysical properties. acs.org

The strategies employed often involve careful selection of brominating agents and reaction conditions to exploit subtle differences in the reactivity of various C-H bonds within the molecule. This allows for the introduction of a bromine atom at a predetermined position, which can then serve as a handle for further diversification through cross-coupling reactions. acs.org This level of control is paramount in fields where structure-property relationships are finely tuned.

Visible Light-Mediated Oxidative Halogenation and Bromination Approaches

Recent advancements in photochemistry have introduced milder and more efficient methods for halogenation. Visible light-mediated protocols, in particular, have gained traction as a sustainable alternative to traditional methods. These reactions often proceed through radical pathways under ambient conditions. For instance, a novel method for the coupling of 2- or 4-bromopyridines with Grignard reagents is promoted by purple light (405 nm). organic-chemistry.org This transition-metal-free process is initiated by a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical that then participates in the coupling. organic-chemistry.org While this example illustrates a reaction of a bromopyridine, the underlying principle of using light to generate reactive pyridine intermediates is also being applied to the forward process of C-H bromination, offering a greener and more selective synthetic route.

Strategic Functionalization via Cross-Coupling Reactions on Bromo-Pyridine Scaffolds

The bromine atom in this compound is a key functional group that enables a wide array of subsequent chemical transformations. Its presence allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, making it an invaluable building block in synthetic chemistry.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from bromo-pyridine scaffolds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is widely used for forming C-C bonds. mdpi.comorganic-chemistry.org Bromo-pyridines, including those with electron-withdrawing groups, are effective substrates in these reactions, allowing for the introduction of a variety of aryl and heteroaryl groups. mdpi.comresearchgate.net The reaction generally exhibits high functional group tolerance and proceeds with good to excellent yields. organic-chemistry.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Pyridine Scaffolds Data based on reactions with analogous bromo-pyridine substrates.

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | mdpi.com |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | mdpi.com |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | mdpi.com |

The Sonogashira coupling provides a reliable method for the synthesis of aryl-alkynes by reacting a terminal alkyne with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, is highly effective for functionalizing bromo-pyridines, including fluorinated derivatives, under mild, often room-temperature, conditions. soton.ac.uk

Table 2: Representative Sonogashira Coupling Reactions on Bromo-Pyridine Scaffolds Data based on reactions with analogous bromo-pyridine substrates.

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 93 | soton.ac.uk |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 85 | soton.ac.uk |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 90 | soton.ac.uk |

| (4-Ethynylphenyl)methanol | Pd(PPh₃)₄ | CuI | Et₃N | THF | 90 | soton.ac.uk |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide and is another powerful C-C bond-forming strategy. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple various types of carbon atoms (sp³, sp², sp). wikipedia.orgorgsyn.org Pyridylzinc reagents are readily prepared and couple efficiently with a wide range of bromo-heterocycles, making this a versatile method for creating complex pyridine-containing molecules. mdpi.comresearchgate.net

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S couplings)

The formation of carbon-heteroatom bonds is equally important, particularly in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling an amine with an aryl halide. chemspider.comnih.gov This palladium-catalyzed reaction is highly general and has been successfully applied to various bromo-pyridines, allowing for the synthesis of a diverse range of aminopyridine derivatives. nih.gov The choice of phosphine (B1218219) ligand is often critical for achieving high catalytic activity.

In addition to palladium-catalyzed methods, copper-catalyzed reactions have also proven effective. For instance, a copper-catalyzed protocol using a 1,2-diol ligand has been developed for the selective amination at the C-5 position of 2-substituted-5-halopyridines. rsc.org This method is particularly noteworthy as it works with unprotected 2-amino or 2-hydroxy-5-halopyridines, offering excellent chemoselectivity and high yields for C-N bond formation at the more reactive C-5 position when a dihalopyridine (e.g., 2-bromo-5-iodopyridine) is used. rsc.org Similar principles apply to the formation of C-O and C-S bonds, typically using alcohols/phenols or thiols as coupling partners under palladium or copper catalysis.

Table 3: Representative C-N Coupling Reactions on Bromo-Pyridine Scaffolds Data based on reactions with analogous bromo-pyridine substrates.

| Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Morpholine | CuI / (±)-trans-1,2-Cyclohexanediol | K₃PO₄ | Toluene | 85 | rsc.org |

| Piperidine | CuI / (±)-trans-1,2-Cyclohexanediol | K₃PO₄ | Toluene | 88 | rsc.org |

| Indole | CuI / (±)-trans-1,2-Cyclohexanediol | K₃PO₄ | Toluene | 72 | rsc.org |

| Cyclohexylamine | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 60 | chemspider.com |

Direct C-H Functionalization of Pyridine Rings

While the "halogen-dance" of bromination followed by cross-coupling is a dominant strategy, the field of direct C-H functionalization offers a more atom-economical alternative. This approach aims to form new bonds by directly activating a C-H bond on the pyridine ring, bypassing the need for pre-functionalization with a halide. doaj.org

Significant progress has been made in the transition-metal-catalyzed C-H activation of heterocycles. acs.org For example, copper-catalyzed direct C-H arylation has been developed for functionalizing various heterocyclic systems. rsc.org Ruthenium catalysts have also been shown to be effective for the meta-selective C-H halogenation of arenes containing a pyridine directing group. These methods represent the cutting edge of synthetic efficiency, reducing step counts and waste generation. As these technologies mature, they will provide powerful new pathways for the synthesis and modification of complex molecules like 2-(difluoromethyl)pyridine and its derivatives.

Site-Selective C-H Functionalization Adjacent to Nitrogen

The direct functionalization of C-H bonds in heterocyclic compounds is a cornerstone of modern synthetic chemistry, offering an efficient route to complex molecules. researchgate.net For pyridine derivatives, the inherent electronic properties typically direct functionalization to the C2 and C4 positions. However, achieving selectivity at other positions, particularly the C3 (meta) position, has historically been a significant challenge. researchgate.net

A prominent strategy for achieving site-selectivity involves the temporary dearomatization of the pyridine ring. chemeurope.comuni-muenster.de By converting the electron-deficient pyridine into an electron-rich intermediate, such as an oxazino pyridine, the nucleophilic character at specific positions can be enhanced. researchgate.netresearchgate.net For instance, oxazino pyridine intermediates, which are readily accessible from pyridines, exhibit nucleophilic reactivity at the β- (C3) and δ- (C5) positions. researchgate.net This activation allows for subsequent reactions with electrophiles. One such method is the meta-C-H difluoromethylation of pyridines through a radical process using these oxazino intermediates. researchgate.netnih.gov

Conversely, functionalization at the position adjacent to the ring nitrogen (the α- or C2-position) can be achieved through different mechanisms. A powerful method involves a tandem sequence of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu The fluorination of pyridines and diazines at the position α to nitrogen can be accomplished with reagents like silver(II) fluoride (B91410) (AgF2). nih.govacs.org This initial C-H activation step installs a fluoride atom, which then serves as an excellent leaving group for subsequent SNAr reactions. nih.govresearchgate.net This two-step process enables the introduction of a wide array of functional groups—bound through nitrogen, oxygen, sulfur, or carbon—at the C2 position under mild conditions. nih.govacs.orgberkeley.edu The high electronegativity of fluorine accelerates the SNAr step; for example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. acs.org This strategy is particularly valuable for the late-stage functionalization of complex, medicinally relevant molecules. nih.govacs.org

Iridium-Catalyzed C-H Borylation of Halogenated and Fluorinated Pyridines

Iridium-catalyzed C-H borylation has become a highly valuable and atom-economical green chemistry approach for preparing (hetero)arylboronic esters. nih.govrsc.org These borylated intermediates are exceptionally versatile and can be readily converted into a wide range of other functional groups. nih.gov However, the application of this methodology to pyridines can be challenging due to the potential for catalyst inhibition through coordination of the pyridine nitrogen's lone pair to the iridium center. rsc.orgnih.gov This can lead to low reactivity and rapid protodeborylation, especially for boronate esters positioned ortho to the nitrogen. rsc.orgnih.govresearchgate.net

To overcome these challenges, strategic placement of substituents on the pyridine ring is employed. The presence of a substituent at the C-2 position can prevent catalyst inhibition and, if it is sufficiently electron-withdrawing, can slow the rate of protodeborylation, allowing for the isolation of the C-6 borylated product. rsc.orgnih.gov

The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors. nih.govacs.org For instance, in the borylation of 5-substituted 2-(trifluoromethyl)pyridines, the boryl group is selectively installed at the C-4 or C-3 positions, away from the bulky trifluoromethyl group at C-2. nih.govresearchgate.net A study on the borylation of 5-bromo-2-(trifluoromethyl)pyridine, a close analog of this compound, showed a 49% conversion to the corresponding 4-borylated product, which was isolated in a 19% yield. nih.gov These reactions are often carried out neatly, without any solvent, and are compatible with various functional groups, including halogens. nih.govacs.orgdigitellinc.com

The general procedure involves heating the pyridine substrate with a borylating agent like pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B2pin2), an iridium precatalyst such as [Ir(OMe)COD]2, and a bidentate ligand, commonly 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy). nih.govacs.orgnih.gov

Table 1: Iridium-Catalyzed C-H Borylation of Substituted Pyridines

| Substrate | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-(trifluoromethyl)pyridine | 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 88% | [Ir(OMe)COD]2, dtbpy, HBpin, 80 °C, 2 h | nih.gov |

| 5-Bromo-2-(trifluoromethyl)pyridine | 5-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 19% (49% conversion) | [Ir(OMe)COD]2, dtbpy, HBpin, 80 °C, 4 h | nih.gov |

| 3-Bromo-2-(trifluoromethyl)pyridine | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 88% | [Ir(OMe)COD]2, dtbpy, HBpin, 80 °C, 2 h | acs.org |

| 2,3-Bis(trifluoromethyl)pyridine | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine | 82% | [Ir(OMe)COD]2, dtbpy, HBpin, 80 °C, 16 h | acs.org |

Base-Catalyzed Halogen Transfer in C-H Hydroxylation of N-Heteroarenes

The "halogen dance" is a base-catalyzed rearrangement where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction is driven by thermodynamics, proceeding towards the formation of the most stable carbanion intermediate. wikipedia.orgic.ac.uk The process typically begins with deprotonation by a strong base, like lithium diisopropylamide (LDA), at a position ortho to the halogen. wikipedia.org This initial lithiated species can then engage in a series of halogen-metal exchange steps, effectively moving the halogen across the ring while creating a new site for functionalization where the halogen was originally located. wikipedia.orgwhiterose.ac.uk

A related and synthetically powerful strategy is base-catalyzed halogen transfer (X-transfer) for the direct C-H hydroxylation of N-heteroarenes. nih.gov This protocol uses an alkoxide base to facilitate the transfer of a halogen (e.g., bromine or iodine) from a sacrificial oxidant, such as a 2-halothiophene, to the heteroaromatic substrate. nih.gov This in situ halogenation generates an intermediate that is activated for nucleophilic aromatic substitution (SNAr). nih.gov

In this method, an inexpensive alcohol like 2-phenylethanol (B73330) can act as a hydroxide (B78521) surrogate. nih.gov Following the SNAr reaction, a rapid elimination step occurs, yielding the desired hydroxylated heteroarene and a styrene (B11656) byproduct. nih.gov A key advantage of this process is that the selectivity is not solely dependent on the most acidic C-H bond. Instead, the deprotonation, halogenation, and substitution steps work in concert, leading to unique regioselectivity outcomes that can complement other C-H hydroxylation methods. nih.gov This approach has been successfully applied to various 6-membered N-heteroarenes, providing a streamlined route to valuable hydroxylated building blocks. nih.gov

Late-Stage Functionalization for Enhanced Synthetic Efficiency and Structural Diversity

Late-stage functionalization (LSF) has emerged as a transformative paradigm in medicinal chemistry and drug discovery. nih.govnih.gov This strategy focuses on introducing chemical modifications at a late point in a synthetic sequence, allowing for the rapid generation of analogs from a common, complex intermediate. nih.gov LSF enhances synthetic efficiency by avoiding the need for lengthy de novo syntheses for each new derivative, thereby accelerating the exploration of structure-activity relationships (SAR). nih.govacs.org

Fluorinated pyridine cores, such as that in this compound, are particularly important motifs in pharmaceuticals and agrochemicals. chemeurope.comuni-muenster.de The difluoromethyl group (CF2H) can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. uni-muenster.denih.gov Therefore, methods to directly install this group or functionalize molecules already containing it are of high value. researchgate.netrsc.org

One powerful LSF approach for pyridine systems is the combination of C–H fluorination and subsequent nucleophilic aromatic substitution (SNAr), as detailed previously (Section 2.4.1). nih.govacs.orgberkeley.edu By first installing a fluorine atom at the C2-position, a wide variety of nucleophiles can be introduced to create diverse libraries of compounds. nih.govacs.org This has been demonstrated in the modification of medicinally important compounds, such as the histamine (B1213489) agonist betahistine, where derivatives were prepared that would have otherwise required difficult-to-access starting materials. acs.org

Another LSF strategy involves the direct, regioselective C-H difluoromethylation of pyridines. researchgate.netnih.gov By using dearomatized intermediates, the CF2H group can be introduced at the meta- or para-positions, sites that are often difficult to access through classical methods. chemeurope.comuni-muenster.deresearchgate.net The ability to perform these transformations on complex, drug-like molecules streamlines the synthesis of novel candidates and facilitates the optimization of lead compounds. researchgate.netnih.gov

Table 2: Late-Stage Functionalization of a 2-Fluoropyridine Intermediate

| Intermediate | Nucleophile | Product Type | Significance | Reference |

|---|---|---|---|---|

| 2-Fluoro-6-(2-(Boc-amino)ethyl)pyridine (from Betahistine) | Butanol | 2-Butoxy-6-substituted pyridine | Demonstrates O-nucleophile addition | acs.org |

| 2-Fluoro-6-(2-(Boc-amino)ethyl)pyridine (from Betahistine) | Morpholine | 2-Morpholinyl-6-substituted pyridine | Demonstrates N-nucleophile addition | acs.org |

| 2-Fluoro-6-(2-(Boc-amino)ethyl)pyridine (from Betahistine) | Indole | 2-Indolyl-6-substituted pyridine | Demonstrates C-nucleophile addition | acs.org |

| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | SNAr is 320x faster than with 2-chloropyridine | acs.org |

Green Chemistry Principles in the Synthesis of Fluorinated Pyridines

Green chemistry is an approach to chemical research and production that aims to minimize the generation and use of hazardous substances. youtube.com Its 12 principles provide a framework for designing more environmentally benign synthetic processes, focusing on aspects like atom economy, waste prevention, use of less hazardous chemicals, and energy efficiency. youtube.com

In the context of synthesizing fluorinated pyridines, several modern methodologies align with green chemistry principles. Iridium-catalyzed C-H borylation is considered a highly atom-economical approach because it directly converts a C-H bond into a C-B bond, generating minimal waste compared to traditional methods that might require pre-functionalized substrates. nih.gov Furthermore, these reactions can often be performed without a solvent, which significantly reduces the environmental impact. nih.govacs.org

The development of methods for direct C-H functionalization, such as the difluoromethylation and hydroxylation reactions discussed earlier, also represents a move toward greener synthesis. researchgate.netnih.gov These reactions increase step economy by reducing the number of synthetic transformations required to build a target molecule, which in turn decreases resource consumption and waste generation. researchgate.net For example, a recently developed method for the site-selective difluoromethylation of pyridines is noted for being practical and using inexpensive, commercially available reagents, making it more sustainable for drug design. chemeurope.comuni-muenster.de

Similarly, the use of microwave-assisted synthesis is recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov The holistic application of these principles is crucial in the industrial synthesis of pharmaceuticals and agrochemicals, as demonstrated in the design and synthesis of the fungicide florylpicoxamid. colab.ws As the demand for complex fluorinated molecules like this compound grows, the integration of green chemistry principles into their synthesis will be essential for sustainable technological development. uva.nl

Advanced Spectroscopic and Computational Characterization of Difluoromethylated Pyridines

Comprehensive Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the conformational behavior of 5-Bromo-2-(difluoromethyl)pyridine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine (B92270) ring. The proton on the difluoromethyl group (-CHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts and coupling patterns of the ring protons are influenced by the bromo and difluoromethyl substituents.

¹³C NMR: The carbon NMR spectrum will display six signals, one for each of the six carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the five pyridine ring carbons will be influenced by the electronegativity of the nitrogen atom, the bromine atom, and the difluoromethyl group.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, the spectrum would show a single signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the adjacent proton.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H | ~8.7 (H-6), ~8.0 (H-4), ~7.6 (H-3) | d, dd, d | JH-H |

| ¹H (-CHF₂) | ~6.6 | t | JH-F ≈ 50-60 Hz |

| ¹³C | ~155 (C-2), ~122 (C-5), ~152 (C-6), ~141 (C-4), ~125 (C-3) | - | - |

| ¹³C (-CHF₂) | ~115 | t | JC-F ≈ 230-240 Hz |

| ¹⁹F | ~ -110 to -130 | d | JF-H ≈ 50-60 Hz |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. The FT-IR spectrum of this compound is expected to exhibit absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While specific experimental data for this compound is not widely published, characteristic vibrational frequencies can be predicted based on related structures. researchgate.netnist.gov

Key expected vibrational modes include:

C-H stretching of the aromatic ring protons, typically appearing in the 3100-3000 cm⁻¹ region.

C-H stretching of the difluoromethyl group.

Pyridine ring stretching vibrations (C=C and C=N), which are expected in the 1600-1400 cm⁻¹ range.

C-F stretching vibrations from the difluoromethyl group, which are typically strong and found in the 1100-1000 cm⁻¹ region.

C-Br stretching vibration, which is expected at lower frequencies, generally below 600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | Medium-Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 700 | Strong |

| C-Br Stretch | < 600 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₆H₄BrF₂N), the molecular weight is approximately 208.01 g/mol . sigmaaldrich.comfishersci.fi A key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.orglibretexts.org This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound. libretexts.orglibretexts.org

Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the difluoromethyl group.

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating molecular properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the electronic structure. nih.govnih.gov For this compound, methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) would typically be used to calculate key parameters. nih.gov

These calculations would provide:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Br, C-F, C-H).

Bond angles: The angles formed between three connected atoms.

Dihedral angles: The rotational angles between planes of atoms, defining the molecule's conformation.

Electronic Structure: Information on the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Investigations of Electronic Dipole Moment, Mean Polarizability, and First-Order Hyperpolarizability

DFT calculations can also predict key electronic properties that govern a molecule's interaction with electric fields.

Mean Polarizability (α): This property describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This tensor quantity is related to the nonlinear optical (NLO) properties of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The calculation of this property would indicate the potential of this compound for NLO applications.

| Compound Name |

|---|

| This compound |

| Pyridine |

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

For "this compound," the electronic landscape of the pyridine ring is significantly modulated by the presence of two distinct substituents. The bromine atom at the 5-position acts as a deactivating group through its inductive electron-withdrawing effect, while also being a weak ortho-, para-director in electrophilic aromatic substitution due to its lone pairs. The difluoromethyl group at the 2-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for "this compound" as might be determined by DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.50 |

| E(LUMO) | -1.80 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

Note: The data in this table is illustrative and not based on experimental or published computational results for "this compound."

The analysis of the molecular orbitals would likely reveal that the HOMO is primarily localized on the pyridine ring and the bromine atom, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the pyridine ring and the electron-deficient difluoromethyl group, indicating the probable sites for nucleophilic attack.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides invaluable tools for elucidating the intricate details of chemical reactions, including the identification of transition states and the calculation of activation energies. For "this compound," computational studies can predict the most likely pathways for various transformations, such as nucleophilic aromatic substitution (SNAr), cross-coupling reactions, or further functionalization.

The presence of both a bromo and a difluoromethyl group on the pyridine ring offers multiple potential reaction sites. For example, the bromine atom can be displaced by a nucleophile or participate in metal-catalyzed cross-coupling reactions. The difluoromethyl group, while generally stable, can influence the reactivity of the pyridine ring.

Computational investigations of reaction mechanisms typically involve mapping the potential energy surface of the reaction. This process identifies the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

While specific theoretical studies on the reaction mechanisms of "this compound" are not currently documented in the literature, research on similar systems, such as the halogenation of pyridines and the reactions of other halogenated pyridines, provides a framework for understanding its likely reactivity. nih.govchemrxiv.orgresearchgate.net For instance, in a nucleophilic aromatic substitution reaction, a computational study would model the approach of the nucleophile to the pyridine ring, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the bromide ion. The calculated energies would reveal whether the reaction proceeds via a concerted or a stepwise mechanism and would identify the rate-determining step.

To provide a conceptual understanding of the data derived from such studies, the following interactive table presents a hypothetical reaction coordinate for a nucleophilic substitution reaction on "this compound."

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 (Formation of Intermediate) | +15.2 |

| Meisenheimer Intermediate | +5.8 |

| Transition State 2 (Loss of Bromide) | +12.5 |

| Products (Substituted Pyridine + Bromide) | -10.3 |

Note: The data in this table is illustrative and represents a hypothetical reaction pathway. It is not based on published computational results for "this compound."

Such theoretical investigations are instrumental in predicting the regioselectivity and stereoselectivity of reactions, optimizing reaction conditions, and designing novel synthetic routes. For "this compound," computational studies could, for example, predict whether a given reaction would favor substitution at the 5-position or reaction involving the difluoromethyl group, thereby guiding synthetic efforts.

Applications in Medicinal Chemistry

Strategic Employment as Bioisosteric Replacements in Drug Discovery and Lead Optimization

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of drug design used to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The 2-(difluoromethyl)pyridine (B40438) moiety is a prime example of a successful bioisosteric replacement.

Research has demonstrated that the 2-difluoromethylpyridine group can serve as an effective bioisostere for the pyridine-N-oxide moiety. rsc.orgresearchgate.net This substitution is significant because pyridine-N-oxides are present in various bioactive compounds but can sometimes be associated with metabolic liabilities. The 2-difluoromethylpyridine group mimics the electronic and steric properties of the N-oxide, allowing it to maintain or even improve interactions with biological targets. rsc.orgresearchgate.net

A key example is seen in the development of quorum sensing inhibitors, where analogues of the known inhibitor 4-Nitro-pyridine-N-oxide (4-NPO) were synthesized. rsc.orgnih.gov Replacing the pyridine-N-oxide with a 2-difluoromethylpyridine group resulted in compounds with similar or enhanced inhibitory activity against Pseudomonas aeruginosa. rsc.orgresearchgate.net This successful substitution opens a new avenue for bioisosteric replacement in drug discovery, allowing chemists to modify pyridine-N-oxide-containing lead compounds to optimize their drug-like properties. rsc.org

The incorporation of fluorine-containing groups is a common strategy in medicinal chemistry to improve a molecule's pharmacological profile. The difluoromethyl (CF₂H) group, in particular, has a profound influence on metabolic stability and lipophilicity. nih.govnih.gov

The CF₂H group is considered a metabolically stable bioisostere of functional groups prone to metabolic breakdown, such as alcohols (CH₂OH), thiols (CH₂SH), and amines. nih.govnih.gov The high strength of the carbon-fluorine bond makes the difluoromethyl group resistant to oxidative metabolism, which can increase the half-life and bioavailability of a drug. wordpress.comacs.org Furthermore, the CF₂H group can modulate lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids), which is a critical factor for cell membrane permeability. nih.govwordpress.com This strategic introduction can enhance a drug's ability to cross biological membranes and reach its target. The CF₂H group also possesses an acidic proton that can act as a hydrogen bond donor, potentially strengthening interactions with target enzymes or receptors. nih.gov

Replacing a functional group with a bioisostere like 2-difluoromethylpyridine can significantly modulate both the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a lead compound. nih.govrsc.org

Pharmacokinetic modulation is achieved by leveraging the properties of the difluoromethyl group. Its enhancement of metabolic stability and its ability to fine-tune lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov For instance, replacing a metabolically vulnerable group can prevent rapid clearance from the body, leading to a longer duration of action.

Pharmacodynamic modulation occurs when the bioisosteric replacement alters the interaction of the molecule with its biological target. In the case of the 2-difluoromethylpyridine for pyridine-N-oxide swap, the resulting compounds showed enhanced activity in certain biological assays, such as protease inhibition. rsc.orgresearchgate.net This suggests that the new group has a more favorable interaction with the target protein, leading to improved efficacy. This strategic exchange allows for the fine-tuning of a drug's potency and selectivity. nih.govrsc.org

Development of Novel Therapeutic Agents Incorporating the 5-Bromo-2-(difluoromethyl)pyridine Scaffold

The unique combination of a reactive bromine atom (useful for further chemical modifications) and the beneficial difluoromethyl group makes this compound a valuable starting material for synthesizing novel therapeutic agents.

Bacterial communication, or quorum sensing (QS), controls the expression of virulence factors and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa. nih.govnih.gov Inhibiting the QS system is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. nih.gov

The this compound scaffold has been successfully used to develop potent QS inhibitors. rsc.org In a study designed to find bioisosteres for the QS inhibitor 4-NPO, a derivative featuring a this compound core (identified as compound 5 in the research) showed superior activity. rsc.orgresearchgate.net This compound demonstrated a lower IC₅₀ value (indicating higher potency) in a P. aeruginosa QS system compared to the original lead compound, 4-NPO. rsc.orgresearchgate.net These findings highlight the potential of this scaffold in developing new anti-infective therapies that disarm pathogens rather than killing them.

Quorum Sensing Inhibition Data

| Compound | Description | IC₅₀ (µM) rsc.orgresearchgate.net |

|---|---|---|

| 4-NPO | Parent compound with pyridine-N-oxide | 33 ± 1.12 |

| Compound 1 | 2-(Difluoromethyl)pyridine analogue | 35 ± 1.12 |

| Compound 5 | This compound analogue | 19 ± 1.01 |

| Compound 6 | 5-Chloro-2-(difluoromethyl)pyridine analogue | 27 ± 0.67 |

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel found in sensory neurons that plays a critical role in the signaling pathways for inflammatory and neuropathic pain. nih.govnih.gov As a result, TRPA1 has emerged as a significant therapeutic target for the development of new analgesics. nih.govresearchgate.net Blocking the TRPA1 channel with antagonist molecules can effectively reduce pain hypersensitivity in various preclinical models. nih.gov

The development of novel TRPA1 modulators often involves the synthesis of complex heterocyclic molecules designed to bind specifically to the channel. Building blocks like this compound are highly valuable in this context. The difluoromethyl group can enhance target engagement and improve metabolic stability, while the bromo-substituent provides a chemical handle for introducing additional functionalities to optimize potency and selectivity. The scaffold's properties make it an attractive starting point for creating libraries of new compounds to be screened for TRPA1 inhibitory activity, potentially leading to the discovery of next-generation pain therapeutics. nih.gov

Antitubercular Agents Targeting Mycobacterial Virulence Mechanisms

The rise of drug-resistant tuberculosis (TB) necessitates the development of novel antitubercular agents with new mechanisms of action. Research into compounds built upon the pyridine (B92270) framework has yielded promising results. A notable example is the development of a series of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones, which have demonstrated significant anti-TB activity. nih.gov In this research, scientists synthesized a novel class of agents, with specific compounds showing potent bactericidal effects. nih.gov

Detailed investigation and chiral resolution of the most active compounds, 5b and 5j , led to the identification of their R-isomers, 5bb and 5jb . These isomers displayed remarkable activity against both the standard H37Rv strain of Mycobacterium tuberculosis and multidrug-resistant (MDR) strains, as detailed in the table below. nih.gov Further studies confirmed their favorable metabolic stability and oral bioavailability, marking them as promising candidates for further development. nih.gov The in vivo assessment using zebrafish models infected with Mycobacterium marinum also showed that compounds 5bb and 5jb have protective and therapeutic effects. nih.gov

While the reported synthesis for these specific pyridopyrimidines began with 2-amino-5-bromopyridine, the underlying principle underscores the value of the 5-bromopyridine scaffold. The use of This compound as an alternative starting material offers a strategic pathway to novel analogs. The difluoromethyl group is recognized for its ability to act as a bioisostere, potentially improving metabolic stability and altering electronic properties to optimize drug-like characteristics. nih.gov

Table 1: Antitubercular Activity of Pyridopyrimidine Derivatives

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| 5b | M. tuberculosis H37Rv | 0.16 |

| 5j | M. tuberculosis H37Rv | 0.12 |

| 5bb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 |

| 5jb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 |

| 5bb (R-isomer) | MDR-Mtb | 0.125-0.06 |

| 5jb (R-isomer) | MDR-Mtb | 0.125-0.06 |

Data sourced from a study on 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds. nih.gov

Anti-Inflammatory Compounds and COX Enzyme Modulation

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for anti-inflammatory drugs. rsc.org A major goal in this field is the development of selective COX-2 inhibitors, which can provide anti-inflammatory effects with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. rsc.orgmdpi.com The design of such selective inhibitors often relies on creating molecules that can specifically interact with unique features of the COX-2 active site. mdpi.com

Research has shown that heterocyclic scaffolds, including those derived from pyridine, are effective frameworks for achieving COX-2 selectivity. mdpi.com For instance, novel imidazopyrazolopyridines have been introduced as potent and selective COX-2 inhibitors. mdpi.com The design strategy for these compounds often involves targeting specific amino acid residues, such as Arg513, which is present in the COX-2 active site but replaced by a histidine in COX-1, thereby enhancing selectivity. mdpi.com Similarly, other research has focused on tethering pharmacophores like 1,2,3-triazole and benzenesulfonamide (B165840) to create potent and selective COX-2 inhibitors. nih.gov

In this context, This compound serves as a strategic building block. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of the complex heterocyclic systems required for selective COX-2 inhibition. Concurrently, the difluoromethyl group at the 2-position can influence the molecule's binding affinity, lipophilicity, and metabolic profile, all critical factors in the development of effective anti-inflammatory drugs. nih.gov

Receptor Antagonists

The 5-bromopyridine scaffold is also integral to the development of antagonists for G protein-coupled receptors (GPCRs) involved in various physiological processes.

Neuropeptide Y Receptor Y5 (NPY Y5)

The Neuropeptide Y Y5 receptor (NPY Y5) plays a role in regulating feeding behavior, making it an attractive target for the development of anti-obesity therapeutics. nih.govwikipedia.org Research in this area has led to the discovery of potent and selective NPY Y5 antagonists. A series of novel 5,5-diphenylimidazolones were synthesized and evaluated, revealing that a 3-pyridyl analog was a highly potent antagonist. nih.gov

Table 3: Activity of a Pyridyl-Containing NPY Y5 Receptor Antagonist

| Compound | Receptor Target | Inhibition Constant (IC₅₀) |

|---|---|---|

| Compound 46 (3-pyridyl analog) | Human Neuropeptide Y5 Receptor | 8.3 nM |

Data from a study on 5,5-diphenylimidazolone antagonists. nih.gov

The low nanomolar potency of this pyridyl-containing compound underscores the importance of the pyridine ring in achieving strong receptor binding. nih.govThis compound is a key intermediate for synthesizing such molecules, where the bromine atom facilitates the incorporation of the pyridine ring into the final antagonist structure through well-established chemical reactions.

Glucocorticoid Receptor (GR)

The glucocorticoid receptor (GR) is a nuclear receptor involved in a wide range of physiological functions, and its dysregulation is linked to various disorders. nih.gov The development of selective GR ligands is an active area of research. One study focused on synthesizing [3,2-c]pyrazolo steroids containing pyridyl and halopyridyl substituents. nih.gov This work led to the discovery that a fluorinated analog, 2'-(2-fluoro-5-pyridyl)-11β,17,21-trihydroxy-16α-methyl-20-oxopregn-4-eno[3,2-c]pyrazole , exhibited excellent binding to the glucocorticoid receptor and superior biological activity, even surpassing the potent glucocorticoid dexamethasone. nih.gov

This finding is particularly relevant as the 2-fluoro-5-pyridyl moiety is structurally analogous to the 2-(difluoromethyl)-5-bromopyridine core. It demonstrates that substitution at the 2- and 5-positions of the pyridine ring is a successful strategy for creating highly active GR ligands. nih.gov The adaptability of these structures for nucleophilic substitution reactions also suggests their potential for developing imaging agents for positron emission tomography (PET). nih.gov

Utility of this compound as a Versatile Pharmaceutical Intermediate

The utility of This compound as a premier building block in pharmaceutical chemistry stems from the distinct and complementary reactivity of its two key functional groups. nih.govoakwoodchemical.com

The bromine atom at the 5-position serves as a highly versatile synthetic handle. It is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to readily attach this pyridine core to other complex molecular fragments. This reactivity is fundamental to its use in synthesizing the diverse range of inhibitors and antagonists discussed in the preceding sections.

The difluoromethyl (CF₂H) group at the 2-position imparts valuable medicinal chemistry properties. nih.gov As a bioisostere of hydroxyl or thiol groups, it can enhance metabolic stability by preventing oxidative metabolism at that position. Furthermore, the CF₂H group increases lipophilicity, which can improve a drug molecule's ability to cross cellular membranes, and its acidic proton can participate in hydrogen bond interactions with biological targets. nih.gov The strategic placement of this group can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

Applications in Agrochemical Research

Integration into Insecticides and Herbicides with Enhanced Efficacy and Selectivity

The incorporation of fluorine atoms or fluorine-containing groups is a well-established strategy in the design of high-performing agrochemicals. semanticscholar.org The 5-Bromo-2-(difluoromethyl)pyridine scaffold serves as a key building block in the synthesis of novel insecticides and herbicides. The presence of the difluoromethyl group (CF2H), in particular, is of great interest due to its unique physicochemical properties. It is considered a lipophilic bioisostere of hydroxyl and thiol groups, meaning it can mimic these groups while potentially improving metabolic stability and membrane permeability. rsc.org

Research in agrochemical discovery has demonstrated that pyridine-based compounds are crucial in the development of fungicides, insecticides, and herbicides. nih.gov The derivatization of intermediates like this compound allows for the creation of a diverse range of molecules that can be screened for enhanced efficacy against specific pests or weeds and improved selectivity, ensuring minimal harm to the desired crops. For instance, the development of the herbicide Pyroxsulam, which contains a substituted pyridine (B92270) ring, showed that pyridine analogues offered superior crop selectivity in wheat compared to phenyl analogues, which caused significant injury. nih.gov This selectivity is often attributed to the different rates at which the crop and the weed metabolize the compound. nih.gov

The synthesis of α-acyloxyphosphonates, a class of compounds investigated for potential insecticidal and herbicidal properties, can involve the acylation of α-hydroxyphosphonates with carboxylic acid chlorides, a reaction that can utilize pyridine derivatives. researchgate.net This highlights one of the many synthetic pathways where a brominated and fluorinated pyridine intermediate could be integrated to create new agrochemical candidates.

Contribution of the this compound Moiety to Agrochemical Bioactivity

The Pyridine Ring: This heterocyclic structure is a core component of many successful agrochemicals. nih.gov It serves as a scaffold that can be readily modified and is recognized by the target enzymes or receptors in the pest or weed. Its electronic properties and ability to form hydrogen bonds are critical to its function.

The Difluoromethyl (CF2H) Group: This group significantly influences the molecule's properties. The introduction of fluorine can increase metabolic stability by strengthening the carbon-fluorine bond, making the molecule more resistant to degradation within the target organism and the environment. semanticscholar.org The CF2H group, being a lipophilic bioisostere of hydroxyl and thiol groups, can enhance the molecule's ability to cross biological membranes and improve its binding affinity to the target site. rsc.org In one study, the introduction of a trifluoromethyl group (a close relative of the difluoromethyl group) to a pyridyl moiety was found to increase the potency of the compound fourfold. jst.go.jp

The table below presents examples of commercialized agrochemicals that feature a fluorinated pyridine moiety, illustrating the importance of this structural class in modern crop protection. The data is based on information from the Compendium of Pesticide Common Names.

| Common Name | Type | Company | Fluorinated Moiety |

| Fluazifop-butyl | Herbicide | ISK | 5-(trifluoromethyl)pyridin-2-yloxy |

| Flupyrsulfuron-methyl | Herbicide | DuPont | 2-methoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl |

| Pyroxsulam | Herbicide | Dow AgroSciences | 2-methoxy-4-(trifluoromethyl)pyridine |

| Flonicamid | Insecticide | ISK | N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide |

| Picoxystrobin | Fungicide | Syngenta | 3-(trifluoromethyl)pyridin-2-yl |

Improvements in Foliar Translocation and Herbicidal Activity with Fluorinated Pyridine Scaffolds

For a foliar-applied herbicide to be effective, it must first penetrate the waxy outer layer of the leaf (the cuticle), move into the plant's vascular system, and translocate to its site of action, often in rapidly growing areas like meristems. unl.edu The chemical properties of the herbicide, particularly its balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility), are critical for this process. researchgate.net

Fluorinated pyridine scaffolds, such as that provided by this compound, play a significant role in optimizing this balance.

Enhanced Cuticle Penetration: The lipophilicity imparted by the difluoromethyl and bromo groups can aid in the penetration of the waxy plant cuticle. researchgate.net

Improved Translocation: The translocation and herbicidal activity of compounds can be significantly enhanced by the presence of a fluorinated pyridine moiety. A prime example is the herbicide fluazifop-butyl, where the introduction of a trifluoromethylpyridine (TFMP) group led to superior translocation and herbicidal effects on grass weeds compared to its corresponding benzene (B151609) analogue. nih.gov Systemic herbicides typically move through the phloem, the plant's sugar transport system, from the leaves (source) to areas of high metabolic activity (sink). unl.edu

Ion Trapping Mechanism: Many herbicides are weak acids. Their ability to be absorbed and translocated is explained by the "ion trapping" model. iastate.eduunl.edu In the slightly acidic environment on the leaf surface, the herbicide molecule is uncharged (lipophilic), allowing it to diffuse across the cell membrane. Once inside the more alkaline cytoplasm, the molecule loses a proton and becomes charged (hydrophilic). This change "traps" the herbicide inside the cell and allows it to move within the aqueous environment of the cytoplasm and phloem. iastate.eduunl.edu The electronic properties of the fluorinated pyridine ring can influence the acidity (pKa) of the herbicide, fine-tuning its behavior in this critical absorption and translocation process.

The following table showcases research findings on the herbicidal activity of novel phenylpyridine derivatives, demonstrating the potent effects that can be achieved with these types of structures against various weed species.

| Compound | Dose (g a.i./ha) | Abutilon theophrasti (% Inhibition) | Amaranthus retroflexus (% Inhibition) | Eclipta prostrata (% Inhibition) | Digitaria sanguinalis (% Inhibition) | Setaria viridis (% Inhibition) |

| 7a | 37.5 | >80% | >80% | >80% | >80% | >80% |

| 7j | 37.5 | 100% | 100% | - | - | - |

| 7k | 37.5 | 100% | 100% | - | - | - |

| Fomesafen (Control) | 37.5 | - | - | - | - | - |

| Data derived from a study on novel α-trifluoroanisole derivatives containing phenylpyridine moieties. nih.gov |

Applications in Materials Science

Potential Role as a Building Block in the Design and Synthesis of Advanced Electronic Materials

Theoretically, 5-Bromo-2-(difluoromethyl)pyridine could serve as a versatile building block for advanced electronic materials. The bromine atom at the 5-position allows for the introduction of various aryl or heterocyclic groups through well-established catalytic cross-coupling reactions, such as Suzuki or Stille couplings. This modular approach would enable the synthesis of a diverse range of larger, conjugated molecules with tailored electronic properties.

The electron-withdrawing nature of both the pyridine (B92270) ring and the difluoromethyl group would likely impart a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to any resulting materials. This characteristic is highly desirable for electron-transporting materials (ETMs) and n-type semiconductors used in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Table 1: Potential Synthetic Utility of this compound

| Reaction Type | Potential Outcome | Application in Electronic Materials |

| Suzuki Coupling | Formation of C-C bonds with boronic acids/esters | Synthesis of conjugated polymers and dendrimers |

| Stille Coupling | Formation of C-C bonds with organostannanes | Creation of complex aromatic architectures |

| Buchwald-Hartwig Amination | Formation of C-N bonds with amines | Development of hole-transporting or emissive materials |

| Sonogashira Coupling | Formation of C-C triple bonds with alkynes | Construction of rigid, linear conjugated systems |

This table is illustrative and based on the known reactivity of brominated pyridines. Specific research on this compound is needed for confirmation.

Hypothetical Development of Host Materials for High-Performance Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, host materials play a crucial role in facilitating efficient energy transfer to guest emitter molecules. An ideal host material should possess a high triplet energy to confine the excitons on the guest, good charge carrier mobility to ensure a balanced charge flux, and excellent thermal and morphological stability.

The incorporation of the difluoromethylpyridine moiety into a larger molecular structure could be a strategy to develop new host materials. The electron-deficient pyridine core can enhance electron injection and transport, while the difluoromethyl group might contribute to a higher triplet energy and improved stability. For instance, pyridine-based materials are actively researched for their potential in Thermally Activated Delayed Fluorescence (TADF) OLEDs, which can achieve high internal quantum efficiencies. nih.gov

Table 2: Projected Properties of a Hypothetical OLED Host Material Derived from this compound

| Property | Projected Influence of the this compound Moiety | Potential Benefit for OLED Performance |

| Triplet Energy (ET) | The difluoromethyl group may help to increase the triplet energy. | Efficiently confines triplet excitons on the guest emitter, leading to higher efficiency. |

| Electron Mobility | The electron-deficient pyridine core is expected to facilitate electron transport. | Leads to a more balanced charge injection and recombination, improving device efficiency and lifetime. |

| Thermal Stability | The C-F bonds in the difluoromethyl group are strong, potentially enhancing thermal stability. | Contributes to longer operational lifetimes of the OLED device. |

| Solubility | The difluoromethyl group can modify solubility, allowing for solution-based processing. | Enables fabrication of large-area OLEDs at a lower cost. |

This table represents a hypothetical scenario. Experimental validation through the synthesis and characterization of such materials is necessary.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Systematic Analysis of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of pyridine (B92270) derivatives are highly dependent on the nature and position of their substituents. In the case of 5-Bromo-2-(difluoromethyl)pyridine, both the bromine atom and the difluoromethyl group play pivotal roles.

The introduction of fluorinated groups like the difluoromethyl (CF2H) moiety is a well-established strategy in the development of pharmaceuticals and agrochemicals. nih.gov This is because fluorination can modulate key properties such as metabolic stability, lipophilicity, and binding affinity. nih.govacs.org The difluoromethyl group, in particular, has garnered interest for its unique physicochemical characteristics. rsc.org

Research on related pyridine structures highlights the importance of substituent placement. For instance, studies on the N-difluoromethylation of various pyridines have shown that both steric and electronic effects of substituents on the pyridine ring are critical for the reaction's effectiveness and the final product's structure. rsc.org Electron-donating groups can activate the electron-deficient pyridine ring, while bulky groups can hinder reactions. rsc.org For example, the conversion of 2-methylpyridine (B31789) to its N-difluoromethylated derivative is more efficient than that of pyridine itself, suggesting the electron-donating methyl group outweighs its steric hindrance. rsc.org Conversely, for 2,6-lutidine, steric hindrance from the two methyl groups dominates, leading to a very low conversion yield. rsc.org

The position of the bromine atom at the 5-position and the difluoromethyl group at the 2-position of the pyridine ring in this compound is specific. The bromine at C-5 influences the electronic properties of the ring and can serve as a site for further chemical modification through cross-coupling reactions. ossila.com The difluoromethyl group at C-2, adjacent to the nitrogen atom, significantly impacts the molecule's interaction with biological targets. nih.gov The development of methods for the site-selective introduction of difluoromethyl groups at various positions on the pyridine ring underscores the importance of positional isomerism for biological activity. eurekalert.orgnih.gov

Comparative Analysis of Difluoromethyl and Trifluoromethyl Substituents as Bioisosteres

The difluoromethyl (CF2H) group is often considered a bioisostere of hydroxyl (OH), thiol (SH), and sometimes methyl (CH3) or trifluoromethyl (CF3) groups. researchgate.netsci-hub.senih.gov Bioisosteric replacement is a key strategy in drug design to enhance a molecule's properties while maintaining its biological activity. domainex.co.uk

Difluoromethyl (CF2H) vs. Trifluoromethyl (CF3):

While both CF2H and CF3 groups are strongly electron-withdrawing, the CF2H group possesses a unique feature: the ability to act as a hydrogen bond donor. researchgate.netnih.govacs.org This capability is absent in the CF3 group. This hydrogen-bonding potential can lead to different binding interactions with biological targets. researchgate.net